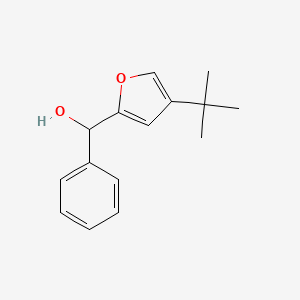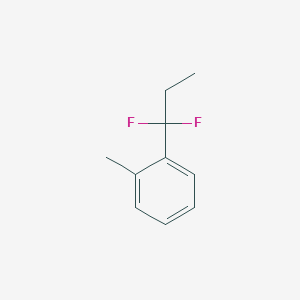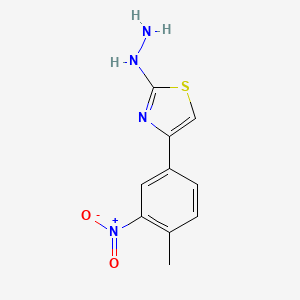
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and nitrophenyl groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of hydrochloric acid .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
科学的研究の応用
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes in metabolic pathways, leading to cell death or growth inhibition.
類似化合物との比較
2-Hydrazino-4-phenylthiazole: Similar structure but with a phenyl group instead of a nitrophenyl group.
2-Hydrazino-4-methylbenzothiazole: Contains a benzothiazole ring instead of a thiazole ring
Uniqueness: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is unique due to the presence of both hydrazinyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C10H10N4O2S |
|---|---|
分子量 |
250.28 g/mol |
IUPAC名 |
[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13) |
InChIキー |
QFKDRHLIFCGEOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


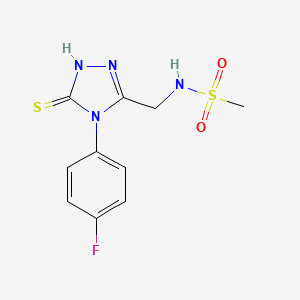
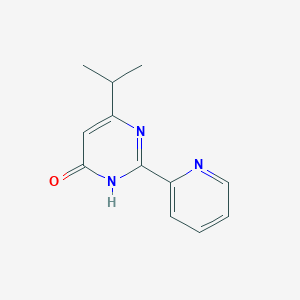
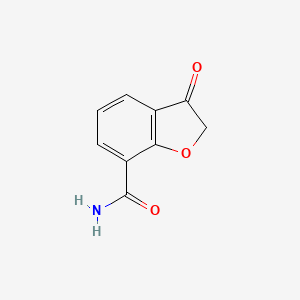

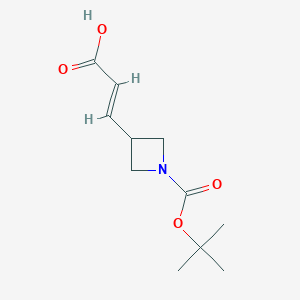
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)

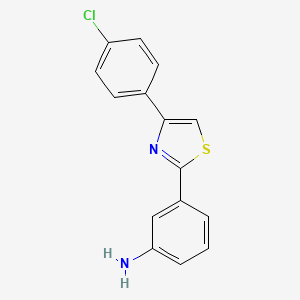
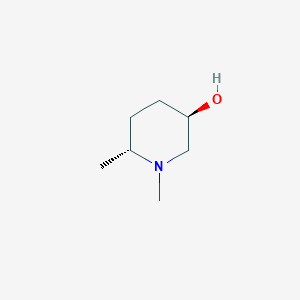
![8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B15052933.png)

